(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol
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Overview
Description
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol: is an organic compound characterized by its unique structure, which includes an indane moiety attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal or (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone.
Reduction: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane.
Substitution: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride or bromide.
Scientific Research Applications
Chemistry: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It may serve as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific bioactive molecule it is incorporated into .
Comparison with Similar Compounds
- (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal
- (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone
- (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCFABQDUUDDGO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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